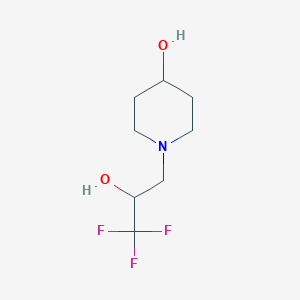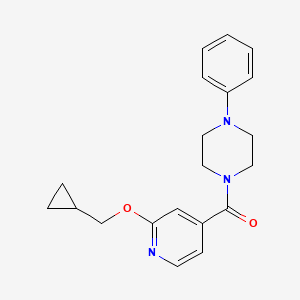
(2-(Ciclopropilmetoxi)piridin-4-il)(4-fenilpiperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine is a complex organic compound that features a pyridine ring substituted with a cyclopropylmethoxy group and a carbonyl group, as well as a piperazine ring substituted with a phenyl group
Aplicaciones Científicas De Investigación
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials and chemical products.
Mecanismo De Acción
Target of Action
Compounds with a piperazine moiety, like “(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenylpiperazin-1-yl)methanone”, are often associated with neurotransmitter systems. They may interact with receptors such as dopamine, serotonin, or acetylcholine receptors .
Mode of Action
The compound might bind to its target receptor and modulate its activity. This could involve inhibiting or enhancing the receptor’s function, which would lead to changes in the downstream signaling pathways .
Biochemical Pathways
The exact biochemical pathways affected by “(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenylpiperazin-1-yl)methanone” would depend on its specific target. If it targets neurotransmitter systems, it could affect pathways involved in mood regulation, memory, and other cognitive functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine include other pyridine and piperazine derivatives, such as:
- 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide
- 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine
Uniqueness
The uniqueness of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine lies in its specific structural features, such as the cyclopropylmethoxy group and the phenyl-substituted piperazine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-20(17-8-9-21-19(14-17)25-15-16-6-7-16)23-12-10-22(11-13-23)18-4-2-1-3-5-18/h1-5,8-9,14,16H,6-7,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASRZNRHROWCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
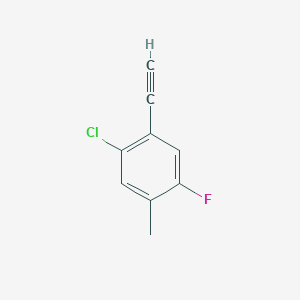
![3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2562845.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2562847.png)
![2-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]oxy}-1,3-thiazole](/img/structure/B2562848.png)
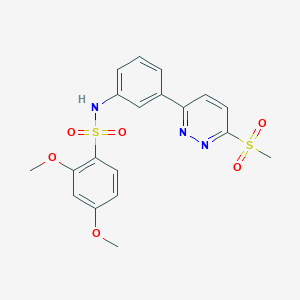
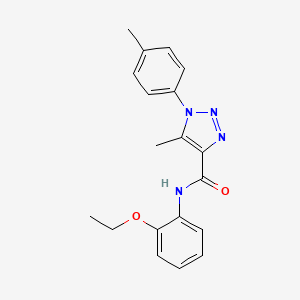

![2-hydroxy-2-phenyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2562854.png)
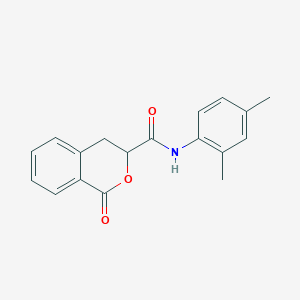
![6-(2,5-Dimethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2562858.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2562859.png)

